molecular formula C17H19N3O2S B12381518 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12381518
M. Wt: 329.4 g/mol
InChI Key: CRLNCEZRMMLCIH-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for NR2F2-IN-1 (free base) involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

NR2F2-IN-1 (free base) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert NR2F2-IN-1 (free base) into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NR2F2-IN-1 (free base) has a wide range of scientific research applications, including:

Mechanism of Action

NR2F2-IN-1 (free base) exerts its effects by directly binding to the ligand-binding domain of COUP-TFII. This binding disrupts the interaction between COUP-TFII and transcription regulators such as FOXA1, thereby repressing COUP-TFII activity on target gene regulation. The molecular targets and pathways involved include the NGFIA reporter expression pathway .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2S/c1-11-8-13-16(19-10-20-17(13)23-11)18-7-6-12-4-5-14(21-2)15(9-12)22-3/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,20)

InChI Key

CRLNCEZRMMLCIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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